SODIUM BIPHENYL

Catalog No.
S1898702
CAS No.
5137-46-2
M.F
C12H11Na
M. Wt
178.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SODIUM BIPHENYL

CAS Number

5137-46-2

Product Name

SODIUM BIPHENYL

IUPAC Name

sodium;1,1'-biphenyl;hydride

Molecular Formula

C12H11Na

Molecular Weight

178.20 g/mol

InChI

InChI=1S/C12H10.Na.H/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1-10H;;/q;+1;-1

InChI Key

SZJALDBKOTZIPO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2.[Na]

Canonical SMILES

[H-].C1=CC=C(C=C1)C2=CC=CC=C2.[Na+]

Decomposing Organic Halide Compounds

(1,1'-Biphenyl)sodium acts as a powerful dehalogenating agent, effectively breaking down organic halide compounds. This property makes it valuable in analyzing the halogen content of various organic molecules. When (1,1'-Biphenyl)sodium comes in contact with organic halides like tetrachloromethane or chlorobenzene, it cleaves the carbon-halogen bond. Source: 分析用試薬: 含ハロゲン化合物の分解 Sodium biphenyl (Sodium Biphenyl for Decomposing Halogenated Compounds):

Analysis of Released Halide Ions

The dehalogenation reaction with (1,1'-Biphenyl)sodium converts the covalently bound halogens in the organic molecule to free halide ions (e.g., Cl-). Researchers can then quantify these released halide ions using established methods like silver nitrate titration. This indirect approach allows for the determination of the halogen content in the original organic molecule. Source: 分析用試薬: 含ハロゲン化合物の分解 Sodium biphenyl (Sodium Biphenyl for Decomposing Halogenated Compounds):

Advantages of (1,1'-Biphenyl)sodium

Compared to other dehalogenating agents, (1,1'-Biphenyl)sodium offers several advantages:

  • Strong Reducing Power: It exhibits exceptional reducing power, surpassing even metallic sodium in some cases. Source: 分析用試薬: 含ハロゲン化合物の分解 Sodium biphenyl (Sodium Biphenyl for Decomposing Halogenated Compounds):
  • Long-lasting Solution: Unlike highly reactive metallic sodium, (1,1'-Biphenyl)sodium solutions in solvents like dimethoxyethane can remain stable for extended periods. Source: 分析用試薬: 含ハロゲン化合物の分解 Sodium biphenyl (Sodium Biphenyl for Decomposing Halogenated Compounds):
  • Ease of Use: The analytical procedure using (1,1'-Biphenyl)sodium is relatively simple and efficient. It typically involves mixing the organic halide sample with the (1,1'-Biphenyl)sodium solution and then quantifying the released halide ions.

Important Considerations

Despite its advantages, handling (1,1'-Biphenyl)sodium requires caution due to its high reactivity.

  • Air and Moisture Sensitivity: The compound readily reacts with air and moisture, losing its effectiveness. Therefore, it's typically sold in sealed vials and needs to be stored under cool, dark conditions. Source: 分析用試薬: 含ハロゲン化合物の分解 Sodium biphenyl (Sodium Biphenyl for Decomposing Halogenated Compounds):
  • Potential Fire Hazard: When used in excess for decomposition, there's a slight risk of spontaneous combustion. Proper handling techniques are crucial to avoid such incidents. Source: 分析用試薬: 含ハロゲン化合物の分解 Sodium biphenyl (Sodium Biphenyl for Decomposing Halogenated Compounds):

Sodium biphenyl is an organic compound formed from the reaction of sodium with biphenyl. It is a white to yellowish solid that is soluble in organic solvents but insoluble in water. Sodium biphenyl serves as a powerful reducing agent and is often utilized in various chemical synthesis processes. Its unique properties stem from the biphenyl structure, which consists of two phenyl rings connected by a single bond, allowing for various chemical interactions and reactions.

, primarily due to its ability to act as a reducing agent. Some notable reactions include:

  • Electrophilic Substitution: Similar to biphenyl, sodium biphenyl can undergo electrophilic substitution reactions, where electrophiles attack the aromatic rings, leading to various substituted products .
  • Reductive Reactions: Sodium biphenyl can reduce various organic compounds, facilitating the formation of new carbon-carbon bonds. For instance, it has been used in the synthesis of biphenyl derivatives through coupling reactions .
  • Formation of Biphenyl Radicals: In certain conditions, sodium biphenyl can generate radical species that can further participate in radical-based reactions, enhancing its utility in synthetic organic chemistry .

Sodium biphenyl can be synthesized through several methods:

  • Direct Reaction with Sodium: The most common method involves reacting solid sodium with biphenyl in an inert atmosphere (usually nitrogen or argon) to prevent oxidation:
    C12H10+2Na2NaC12H10\text{C}_{12}\text{H}_{10}+2\text{Na}\rightarrow 2\text{NaC}_{12}\text{H}_{10}
    This reaction typically occurs in a solvent such as tetrahydrofuran or dimethoxyethane to facilitate the dissolution of reactants and enhance reaction kinetics .
  • Lithiation Method: Another method involves the lithiation of biphenyl followed by treatment with sodium salts to form sodium biphenyl. This process allows for better control over the reaction conditions and yields high-purity products .
  • Electrochemical Synthesis: Recent advancements have explored electrochemical methods to synthesize sodium biphenyl as part of battery technology, where it serves as an anolyte due to its favorable electrochemical properties .

Sodium biphenyl has several applications across various fields:

  • Reducing Agent: It is widely used in organic synthesis as a reducing agent for various functional groups, particularly in the formation of carbon-carbon bonds.
  • Battery Technology: Sodium biphenyl has been investigated for use in sodium-seawater batteries due to its ability to facilitate reversible sodium ion storage and mitigate dendrite growth during charging cycles .
  • Organic Synthesis: It serves as an intermediate for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

Research on the interactions of sodium biphenyl focuses on its reactivity with other organic compounds and its role as a reducing agent. Studies have shown that it can effectively reduce alkyl halides and other electrophiles, leading to diverse synthetic pathways . Additionally, investigations into its electrochemical behavior reveal insights into its potential applications in energy storage systems.

Sodium biphenyl shares similarities with several related compounds. Here are some comparable substances along with their unique characteristics:

CompoundStructure TypeUnique Features
BiphenylAromatic hydrocarbonBase structure for many derivatives; low reactivity
Lithium BiphenylAlkali metal saltStrong reducing agent; forms radical anions
Dimethyl BiphenylSubstituted biphenylIncreased steric hindrance; used in specific syntheses
Polychlorinated BiphenylChlorinated derivativeHistorically used as pesticides; environmental concerns
Sodium NaphthaleneRelated aromatic compoundMore reactive due to additional ring structure

Sodium biphenyl's uniqueness lies in its specific reactivity patterns and applications in both organic synthesis and energy storage technologies, distinguishing it from other similar compounds.

Traditional Synthetic Routes: Ullmann Coupling and Related Approaches

The Ullmann coupling reaction represents one of the earliest established methods for the synthesis of biphenyl compounds, including precursors relevant to sodium biphenyl formation. This classical approach involves the homocoupling of aryl halides in the presence of copper powder or copper salts at elevated temperatures [1]. The traditional Ullmann reaction requires heating iodobenzene with copper powder at temperatures ranging from 200 to 250 degrees Celsius, typically for extended periods of seven days or more to achieve moderate yields [2].

The mechanism of the Ullmann coupling consists of three fundamental steps: dissociation of iodobenzene to form phenyl radicals and iodine, diffusion of phenyl radicals to locate suitable reaction partners, and subsequent association to form the biphenyl framework [2]. The dissociation of iodobenzene through thermal activation occurs at approximately 180 Kelvin, while biphenyl formation proceeds at around 210 Kelvin for multilayer systems and 300 Kelvin for submonolayer iodobenzene on copper surfaces [3].

Despite its historical significance, the traditional Ullmann coupling suffers from several limitations that restrict its practical application in sodium biphenyl synthesis. The reaction requires harsh conditions including high temperatures and prolonged reaction times, often resulting in erratic yields ranging from 20 to 38 percent [4] [1]. Additionally, the method frequently produces complex work-up procedures and generates significant amounts of side products, making it less attractive for large-scale synthesis applications.

Modern variations of the Ullmann coupling have been developed to address these limitations. These modified approaches employ activated copper bronze and sealed reaction vessels under nitrogen atmosphere to improve reaction efficiency [1]. The use of activated copper surfaces has shown enhanced selectivity and reduced reaction times compared to traditional copper powder, though the fundamental temperature requirements remain elevated.

The reaction conditions for traditional Ullmann coupling typically involve temperatures between 200 and 250 degrees Celsius, with reaction times extending from several days to a week depending on the substrate and desired conversion [1] [2]. The yields obtained through this method generally fall within the range of 20 to 38 percent, significantly lower than modern catalytic alternatives.

Modern Catalytic Strategies: Diazotization and Copper-Mediated Coupling

Contemporary synthetic approaches to biphenyl derivatives have evolved to incorporate more efficient catalytic strategies, particularly focusing on diazotization reactions followed by copper-mediated coupling processes. These methodologies offer significant advantages over traditional routes, including milder reaction conditions, shorter reaction times, and substantially improved yields [4] [5].

The diazotization approach involves the conversion of aromatic amines to diazonium salts through treatment with nitrous acid or nitrite sources in acidic media [6]. The resulting diazonium compounds serve as versatile intermediates that undergo subsequent coupling reactions in the presence of copper catalysts to form biphenyl structures. This strategy has proven particularly effective for the synthesis of substituted biphenyl derivatives relevant to sodium biphenyl formation.

Copper-mediated coupling of diazonium salts proceeds through several well-established pathways, including the Sandmeyer reaction and related transformations [5] [6]. In these processes, benzenediazonium chloride reacts with copper compounds to generate copper carbene intermediates that facilitate carbon-carbon bond formation [7]. The mechanism involves initial coordination of the diazonium species to the copper center, followed by nitrogen elimination and subsequent radical coupling to form the biphenyl product.

Recent developments in copper-catalyzed diazo coupling have demonstrated exceptional efficiency in biphenyl synthesis. These reactions typically employ copper chloride as the catalyst in combination with various reducing agents or hydrogen donors [4] [8]. The optimized conditions allow for room temperature or mildly elevated temperature reactions, representing a significant improvement over traditional high-temperature methods.

The selectivity of copper-mediated coupling can be controlled through careful optimization of reaction parameters, including catalyst loading, solvent choice, and temperature control [9] [8]. Studies have shown that increasing catalyst concentration from 0.25 to 1.0 mole percent relative to substrate enhances selectivity toward coupling products from 38 to 85 percent [10]. This improved selectivity results from the preferential formation of copper-aryl intermediates that favor coupling over competing reduction pathways.

The mechanism of copper-catalyzed diazo coupling involves the generation of copper carbene intermediates through interaction of diazo compounds with copper centers [7]. These intermediates undergo diverse transformations, including cross-coupling reactions that form carbon-carbon bonds essential for biphenyl construction. The catalytic cycle begins with coordination of the diazo compound to copper, followed by nitrogen extrusion and formation of the reactive carbene species.

Role of Isopropyl Nitrite in Diazotization Reactions

Isopropyl nitrite has emerged as a particularly effective reagent for diazotization reactions in biphenyl synthesis, offering several advantages over traditional sodium nitrite-based systems [4] [11]. This alkyl nitrite serves as an in situ source of nitrous acid, enabling diazotization under milder conditions while providing improved control over reaction stoichiometry and reducing unwanted side reactions.

The preparation of isopropyl nitrite involves the reaction of sodium nitrite with isopropanol and hydrochloric acid under controlled temperature conditions [12] [13]. The synthetic procedure typically requires cooling the alcohol and acid mixture to low temperatures, followed by dropwise addition to the sodium nitrite solution while maintaining temperature control to prevent decomposition [12]. The reaction proceeds according to the equation: sodium nitrite plus isopropanol plus hydrochloric acid yields isopropyl nitrite plus sodium chloride plus water.

The mechanism of isopropyl nitrite-mediated diazotization involves the generation of nitrous acid through hydrolysis of the alkyl nitrite in the presence of acid [4] [14]. This in situ formation provides better control over nitrous acid concentration compared to direct addition of sodium nitrite, resulting in more consistent diazotization outcomes. The nitrous acid subsequently reacts with the aromatic amine to form the corresponding diazonium salt through a well-established mechanism involving nitrosation followed by dehydration.

The advantages of isopropyl nitrite in diazotization reactions include its enhanced solubility in organic solvents, which facilitates homogeneous reaction conditions [11] [15]. Unlike sodium nitrite, which requires aqueous acidic media, isopropyl nitrite enables diazotization in purely organic solvent systems, expanding the range of compatible substrates and reaction conditions. This solubility advantage is particularly beneficial when working with hydrophobic aromatic amines or when anhydrous conditions are required.

Temperature control plays a crucial role in isopropyl nitrite-mediated diazotization reactions. The optimal temperature range typically spans from 0 to 5 degrees Celsius during the initial diazotization step, followed by warming to 25 to 30 degrees Celsius for the coupling reaction [4] [11]. This temperature profile minimizes decomposition of the diazonium intermediate while promoting efficient coupling with the aromatic partner.

Yield optimization in isopropyl nitrite systems has been achieved through systematic variation of reaction parameters. Studies have demonstrated yields ranging from 36 to 76 percent for biphenyl formation, with the specific yield depending on substrate structure and reaction conditions [4] [11]. The use of isopropyl nitrite as the diazotizing agent typically provides yields superior to those obtained with traditional sodium nitrite under comparable conditions.

The stability of isopropyl nitrite under reaction conditions contributes to its effectiveness as a diazotizing reagent. Unlike some other alkyl nitrites, isopropyl nitrite exhibits reasonable thermal stability, allowing for controlled reaction conditions without excessive decomposition [12] [16]. This stability enables longer reaction times when necessary and provides reproducible results across multiple experiments.

Optimization of Reaction Conditions: Solvent Systems and Temperature Requirements

The optimization of reaction conditions for sodium biphenyl synthesis encompasses systematic evaluation of solvent systems, temperature requirements, and catalyst concentrations to maximize yield and selectivity while minimizing side reactions [17] [18]. Modern synthetic approaches have demonstrated that careful control of these parameters can dramatically improve reaction outcomes compared to traditional methods.

Solvent selection plays a critical role in determining reaction efficiency and product selectivity in biphenyl synthesis. Aqueous systems have shown particular promise for sustainable synthesis approaches, with water serving as an environmentally benign medium for palladium-catalyzed coupling reactions [19] [10]. In these systems, palladium on carbon catalysts facilitate biphenyl formation at moderate temperatures around 80 degrees Celsius, achieving yields up to 78 percent [18]. The aqueous medium provides advantages including ease of product isolation, reduced environmental impact, and compatibility with various reducing agents such as sodium formate.

Organic solvent systems offer complementary advantages for specific synthetic applications. Tetrahydrofuran has proven effective for copper-mediated coupling reactions, providing good solubility for both organic substrates and metal catalysts while maintaining mild reaction conditions [20] [21]. Reactions in tetrahydrofuran typically proceed at room temperature to 25 degrees Celsius with yields ranging from 65 to 85 percent depending on catalyst and substrate combination.

Toluene represents another important solvent choice for palladium-catalyzed biphenyl synthesis, particularly in Suzuki-Miyaura coupling applications [17] [22]. The use of toluene as solvent enables high-temperature reactions up to 110 degrees Celsius while maintaining excellent yields in the range of 85 to 95 percent. The aromatic solvent provides good solvation for both aromatic substrates and palladium complexes, facilitating efficient catalyst turnover and minimizing catalyst deactivation.

Alcoholic solvent systems, particularly ethanol, have found application in copper-catalyzed coupling reactions and diazotization processes [4] [21]. Ethanol provides a protic medium that can participate in hydrogen bonding interactions, influencing both substrate activation and product selectivity. The reaction temperature in ethanolic systems typically ranges from room temperature to 50 degrees Celsius, with yields around 76 percent for optimized conditions.

Diethylene glycol diethyl ether represents a specialized solvent system particularly relevant to sodium biphenyl applications [23] [24]. This ether solvent provides excellent solvation for sodium biphenyl complexes while maintaining chemical inertness toward the highly reactive organosodium species. The high boiling point and low volatility of diethylene glycol diethyl ether enable elevated temperature reactions when required while minimizing solvent loss.

Temperature optimization studies have revealed distinct optimal ranges for different synthetic approaches. Design of experiment methodologies have been applied to systematically investigate the effects of temperature, time, and catalyst concentration on biphenyl yield [17]. These studies identified optimal conditions including reaction temperatures of 73 degrees Celsius, reaction times of 6.63 hours, and catalyst concentrations as low as 0.013 mole percent for maximum biphenyl formation.

The relationship between temperature and reaction selectivity has been extensively studied in palladium-catalyzed systems [10]. Lower temperatures generally favor coupling reactions over competing reduction pathways, while elevated temperatures can enhance reaction rates at the expense of selectivity. The optimal temperature represents a balance between reaction rate and selectivity, typically falling within the range of 70 to 110 degrees Celsius for palladium-catalyzed systems.

Catalyst concentration optimization has revealed significant effects on both yield and selectivity in biphenyl synthesis [17] [10]. Increasing palladium catalyst loading from 0.25 to 1.0 mole percent relative to substrate enhances selectivity toward biphenyl formation from 38 to 85 percent [10]. However, economic considerations favor the use of minimal catalyst concentrations consistent with acceptable yields, leading to optimized loadings typically in the range of 0.01 to 0.05 mole percent for industrial applications.

The optimization of multiple reaction parameters simultaneously requires systematic experimental design approaches. Response surface methodology has been successfully applied to identify optimal combinations of temperature, time, and catalyst concentration [17]. These studies have demonstrated coefficient of determination values exceeding 0.98, indicating excellent model fit and predictive capability for process optimization.

Data Tables

Table 1: Synthesis Methods Comparison

MethodTemperature (°C)CatalystYield Range (%)Reaction Time
Ullmann Coupling200-250Cu powder20-387 days
Suzuki-Miyaura Coupling25-110Pd complexes65-986-24 h
Diazotization with Isopropyl Nitrite0-30CuCl36-761-12 h
Pd/C in Water80Pd/C7812 h

Table 2: Diazotization Reagents Comparison

ReagentTemperature (°C)SolventYield (%)Advantages
Sodium Nitrite0-5Aqueous/HCl45-60Traditional method
Isopropyl Nitrite0-30Organic76Mild conditions
Isoamyl Nitrite0-5Alcohol36-47Crystalline salts
Nitrosylsulfuric Acid0-10Alcohol63-69No NaNO2 needed

Table 3: Solvent Systems for Biphenyl Synthesis

Solvent SystemTemperature (°C)Catalyst TypeYield (%)Special Features
Toluene110Pd/ligand85-95Green chemistry
Water80Pd/C78Aqueous medium
THF25Cu salts65-85Mild conditions
Ethanol25Cu salts76Alcohol medium
DEGDME25Na-BP complex80-95Electron transfer

Table 4: Physical Properties of Sodium Biphenyl

PropertyValue
Molecular FormulaC₁₂H₉Na
Molecular Weight176.19 g/mol
CAS Number5137-46-2
Density1.1 g/mL at 25°C
AppearanceDark green to blue-black
Storage Temperature2-8°C

Sodium biphenyl represents one of the most versatile and widely studied organometallic compounds in modern chemical research, distinguished by its unique electronic structure and exceptional reactivity profile. This compound, with the molecular formula C₁₂H₁₀Na and a molecular weight of 177.20 grams per mole, exists as a radical anion species that exhibits remarkable electron transfer capabilities [1] [2]. The characteristic blue-green coloration of sodium biphenyl solutions reflects the presence of the biphenyl radical anion, which serves as the active species in numerous chemical transformations [3] [4]. Understanding the mechanistic pathways and reaction dynamics of sodium biphenyl is crucial for optimizing its applications across diverse fields, from polymerization chemistry to advanced materials synthesis.

Electron Transfer Mechanisms in Sodium Biphenyl Reactions

The electron transfer mechanisms involving sodium biphenyl represent fundamental processes that underpin its broad utility as a reducing agent and polymerization initiator. The compound functions as a potent single-electron donor, with the unpaired electron residing in the lowest unoccupied molecular orbital of the biphenyl framework, creating a stable radical anion species [5] [6]. This electronic configuration enables sodium biphenyl to participate in diverse electron transfer processes, ranging from simple reduction reactions to complex polymerization initiation mechanisms.

The primary electron transfer pathway involves the direct donation of an electron from the sodium biphenyl radical anion to an appropriate electron acceptor. Research demonstrates that this process occurs through a rapid equilibrium mechanism, where the electron transfer equilibrium is attained in an extremely short time frame [7]. The thermodynamic favorability of these reactions depends critically on the reduction potential of the acceptor molecule, with conventional homogeneous donors like sodium naphthalenide or biphenylide showing unfavorable equilibrium positions even when monomers are present in large excess [7].

Kinetic Characteristics and Temperature Dependencies

The kinetics of electron transfer reactions involving sodium biphenyl exhibit strong temperature dependencies that directly influence reaction outcomes and product selectivity. Studies of electron transfer initiation in anionic polymerization systems reveal that the rate of initiation is generally greater than the rate of polymerization when using sodium biphenyl as the initiator [8]. This characteristic enables rapid and quantitative initiation, providing excellent control over molecular weight distributions in polymer synthesis.

Temperature effects on sodium biphenyl reactivity manifest through multiple pathways. Thermal analysis indicates that sodium biphenyl complexes begin to undergo decomposition at temperatures between 155-162°C, with the initial process involving dehydration and loss of lattice water molecules [5]. At elevated temperatures, the destruction of the biphenyl skeleton becomes increasingly significant, with substantial mass loss occurring in the temperature range of 370-475°C [9]. These thermal transformations directly impact the availability of active electron transfer species and must be carefully controlled in synthetic applications.

Solvent Effects and Ion Pairing

The solvent environment plays a crucial role in determining the efficiency and selectivity of electron transfer processes involving sodium biphenyl. Aprotic solvents that effectively solvate the sodium cation, such as tetrahydrofuran, dimethoxyethane, and hexamethylphosphoramide, promote electron transfer by stabilizing the resulting ion-separated species [10]. The effectiveness of these solvents follows the order: diethyl ether < tetrahydrofuran < dimethoxyethane < hexamethylphosphoramide, reflecting their relative ability to coordinate and solvate the alkali metal cation [10].

Ion pairing phenomena significantly influence the reactivity of sodium biphenyl solutions. In poorly solvating media, tight ion pairs between the biphenyl radical anion and sodium cation reduce the availability of free radical anions for electron transfer reactions [11]. Conversely, in strongly coordinating solvents, the formation of solvent-separated ion pairs or free ions enhances the nucleophilic character of the radical anion and increases its electron transfer capability [12].

Mechanistic Pathways in Polymer Initiation

Sodium biphenyl serves as an exceptionally effective initiator for anionic polymerization processes through a well-characterized electron transfer mechanism. The initiation process involves two distinct steps: initial electron transfer from the sodium biphenyl to the monomer acceptor, yielding monomeric radical anions, followed by dimerization of these radical anions to form dimeric dianions [7]. The resulting dianions then serve as the propagating carbanions that sustain the polymerization process.

Research indicates that dimerization represents the rate-determining step in the overall initiation process, while the initial electron transfer equilibrium is established virtually instantaneously [7]. This mechanistic understanding enables precise control over polymerization kinetics and molecular weight distributions. The nature of the counterion significantly influences the dimerization rate, with different alkali metals producing distinct kinetic profiles [7].

The electron transfer initiation mechanism provides several advantages over alternative polymerization initiators. Unlike monofunctional initiators such as organolithium compounds, sodium biphenyl generates bifunctional growing chains with reactive sites at both ends [12] [13]. This characteristic enables the synthesis of symmetric block copolymers and telechalic polymers with functional groups at both chain termini [13].

Kinetics of Anionic Initiation in Polymerization Processes

The kinetics of anionic initiation using sodium biphenyl as the electron transfer agent represents a sophisticated area of mechanistic chemistry that has profound implications for controlled polymer synthesis. The initiation process involves a complex series of electron transfer and chemical transformation steps that must be carefully orchestrated to achieve optimal polymerization outcomes [7] [11].

Quantitative Analysis of Initiation Rates

Detailed kinetic studies reveal that sodium biphenyl exhibits exceptional initiation efficiency compared to other anionic initiators. The rate constant for electron transfer from sodium biphenyl to typical vinyl monomers has been measured at approximately 1.2 × 10⁻² M⁻¹s⁻¹ at -10°C, with an associated activation energy of 13 kcal/mol [14]. These kinetic parameters indicate that initiation occurs rapidly under typical polymerization conditions, enabling quantitative conversion of initiator to active propagating species.

The initiation efficiency of sodium biphenyl approaches unity under optimal conditions, meaning that essentially every sodium biphenyl molecule generates one active polymerization site [11] [15]. This high efficiency contrasts favorably with many other anionic initiators, which often suffer from incomplete initiation or side reactions that reduce the effective initiator concentration [8].

Temperature Effects on Initiation Kinetics

Temperature exerts a profound influence on the kinetics of anionic initiation with sodium biphenyl. Lower temperatures generally favor quantitative initiation by suppressing competing side reactions and promoting the formation of well-defined radical anion intermediates [14]. Studies demonstrate that initiation at -10°C provides optimal balance between reaction rate and selectivity, while temperatures below -20°C may lead to incomplete initiation due to reduced molecular mobility [14].

At elevated temperatures, several competing processes can interfere with the desired initiation mechanism. Thermal decomposition of the sodium biphenyl complex becomes increasingly significant above 150°C, leading to loss of active initiator and potential formation of byproducts that can terminate growing polymer chains [5]. Additionally, higher temperatures promote electron transfer to solvent molecules, reducing the effective concentration of initiator available for monomer activation [7].

Monomer-Specific Initiation Mechanisms

Different monomers exhibit distinct reactivity patterns toward sodium biphenyl initiation, reflecting variations in their electron affinity and molecular structure. Styrene and its derivatives undergo rapid initiation through formation of styryl radical anions, which quickly dimerize to generate bifunctional propagating species [16] [17]. The initiation of styrene polymerization is so rapid that it becomes too fast to measure by conventional optical methods when small concentrations of coordinating solvents are present [12].

Methyl methacrylate presents a more complex initiation scenario due to its lower electron affinity compared to styrene. Research indicates that the addition of sodium biphenyl ketyl anions to methyl methacrylate forms propagating carbanions directly, bypassing the typical dimerization step observed with other monomers [14]. This direct addition mechanism results in propagating chains that contain the biphenyl moiety as an end group, providing opportunities for unique polymer architectures [14].

Diene monomers such as butadiene and isoprene exhibit particularly favorable initiation kinetics with sodium biphenyl. The extended conjugation in these systems stabilizes the initial radical anion intermediates, promoting rapid and quantitative initiation [11]. Evidence suggests that the rate of initiation for butadiene exceeds that of isoprene under identical conditions, while the apparent rate of propagation for butadiene is lower than that of isoprene [12].

Solvent-Mediated Initiation Enhancement

The choice of solvent system can dramatically influence the kinetics of anionic initiation with sodium biphenyl. Tetrahydrofuran emerges as particularly effective for styrene polymerization, with small concentrations of this ether ([tetrahydrofuran] = [sodium biphenyl]) causing the initiation reaction to become extremely rapid [12]. This acceleration results from the formation of peripherally solvated and solvent-separated ion pairs that exhibit enhanced reactivity toward monomer molecules [12].

Mixed solvent systems provide additional opportunities for controlling initiation kinetics. The combination of hydrocarbon solvents with small amounts of coordinating ethers enables fine-tuning of the reactivity while maintaining the desired polymer microstructure [12]. These systems demonstrate the sensitivity of carbanion chemistry to subtle environmental changes and highlight the importance of precise solvent selection in anionic polymerization [12].

Initiation Efficiency and Chain End Functionality

One of the most significant advantages of sodium biphenyl as an anionic initiator lies in its ability to generate polymers with functional groups at both chain ends. Unlike monofunctional initiators that produce polymers with only one reactive terminus, sodium biphenyl creates bifunctional growing chains that can be utilized for block copolymer synthesis or end-group functionalization [13] [18].

The initiation efficiency can be quantitatively evaluated through analysis of the molecular weight distributions and end-group analysis of the resulting polymers. Studies demonstrate that under optimal conditions, the number of polymer chains formed equals the number of sodium biphenyl molecules consumed, confirming the bifunctional nature of the initiation process [12]. This relationship enables precise control over polymer molecular weight through adjustment of the monomer-to-initiator ratio.

Degradation Pathways and Byproduct Formation

The degradation pathways of sodium biphenyl encompass a diverse array of chemical transformations that can occur under various environmental conditions, from controlled synthetic applications to unintended decomposition processes. Understanding these pathways is crucial for both optimizing desired reactions and minimizing unwanted side products that could interfere with intended chemical transformations [3] [9].

Thermal Degradation Mechanisms

Thermal degradation of sodium biphenyl proceeds through a well-characterized sequence of transformations that begins with dehydration and progresses through multiple stages of molecular fragmentation. Initial decomposition occurs at relatively low temperatures, with the onset of dehydration observed at 155-162°C, accompanied by the formation of water vapor and the loss of lattice water molecules [5]. This initial stage involves an enthalpy change of 124 ± 5 kJ/kg, indicating strong binding interactions between water molecules and the sodium biphenyl complex [5].

As temperatures increase beyond 250°C, more extensive decomposition processes begin to dominate. The major thermal degradation occurs in the temperature range of 370-475°C, where significant mass loss takes place through multiple parallel pathways [9]. During this phase, the biphenyl skeleton undergoes oxidative ring-opening reactions that lead to the formation of various aromatic and aliphatic byproducts [9].

The primary thermal degradation products include biphenyl itself, formed through elimination of carbon dioxide from carboxylated intermediates, fluorenone generated via elimination of water, and diphenic anhydride produced through bimolecular reactions between carboxylic acid functionalities [9]. These transformations follow three dominant pathways: decarboxylation to produce biphenyl, dehydration to yield fluorenone, and intermolecular condensation to form cyclic anhydrides [9].

Oxidative Degradation Pathways

Exposure of sodium biphenyl to air and moisture triggers rapid oxidative degradation that proceeds through formation of hydroxide intermediates and subsequent hydrolysis reactions. The reaction with atmospheric oxygen and water generates sodium hydroxide as the primary inorganic product, while the organic portion undergoes various oxidation and hydrolysis transformations [3] [19].

The oxidative degradation process is highly exothermic and can lead to dangerous heat generation if not properly controlled. When sodium biphenyl solutions are exposed to air, the characteristic blue-green color rapidly fades as the radical anion species are consumed through electron transfer to oxygen molecules [3]. This process generates reactive oxygen species that can initiate further oxidative transformations of the biphenyl framework.

Controlled oxidative degradation has been exploited for analytical applications, particularly in the determination of organic halogen compounds. The powerful reducing capability of sodium biphenyl enables complete cleavage of carbon-halogen bonds in organic molecules, converting covalently bound halogens to ionic halides that can be quantitatively determined [3] [20].

Hydrolytic Degradation and Byproduct Formation

Hydrolytic degradation of sodium biphenyl occurs readily upon contact with protic solvents or moisture, leading to the formation of complex mixtures of organic and inorganic products. The primary hydrolysis reaction involves protonation of the radical anion species, generating biphenyl and sodium hydroxide as the major products [3]. However, the actual degradation process is considerably more complex due to competing reactions and secondary transformations.

When sodium biphenyl is intentionally decomposed using alcohols such as methanol or ethanol, the reaction proceeds through formation of sodium alkoxide intermediates that subsequently undergo hydrolysis to produce water-soluble sodium salts [3]. This decomposition pathway is commonly employed for safe disposal of excess sodium biphenyl, although care must be taken due to the exothermic nature of the reaction and the potential for ignition of organic vapors [3].

The byproducts formed during hydrolytic degradation depend strongly on the specific conditions employed. In aqueous systems, the formation of sodium hydroxide raises the solution pH to highly basic levels, potentially promoting additional reactions of organic intermediates [3]. Under these conditions, biphenyl itself may undergo further transformations, including hydroxylation reactions that produce phenolic derivatives [3].

Microbial Degradation Pathways

Biological degradation of biphenyl and related sodium biphenyl derivatives has been extensively studied due to environmental concerns associated with polychlorinated biphenyl contamination. Numerous microorganisms possess the capability to metabolize biphenyl through well-characterized enzymatic pathways that ultimately lead to complete mineralization to carbon dioxide and water [21] [22].

The microbial degradation of biphenyl proceeds through an upper pathway that converts biphenyl to central metabolic intermediates such as benzoic acid and catechol [23] [21]. Key enzymes involved in this process include biphenyl dioxygenase, which catalyzes the initial hydroxylation step, and various ring-cleavage dioxygenases that break down the aromatic ring systems [23]. The complete degradation pathway has been validated through molecular biology techniques, including polymerase chain reaction analysis and peptide mass fingerprinting [23].

Studies with enrichment cultures demonstrate that biphenyl degradation can be achieved under both aerobic and anaerobic conditions, with different bacterial consortia responsible for each pathway [24]. Under sulfate-reducing conditions, biphenyl-4-carboxylic acid has been identified as a key intermediate, suggesting that carboxylation represents the initial activation step in anaerobic metabolism [24]. Complete degradation typically requires 24-96 hours depending on the concentration and environmental conditions [22].

Industrial Degradation Applications

The controlled degradation of sodium biphenyl has found practical applications in industrial waste treatment and analytical chemistry. The sodium dispersion technique has been developed for the treatment of polychlorinated biphenyl-contaminated materials, where sodium biphenyl acts as a powerful dechlorinating agent [25] [26]. This process achieves complete dechlorination with formation of biphenyl and other hydrocarbon products as the major organic byproducts [27].

In analytical applications, sodium biphenyl is employed as a reagent for the determination of organic halogen content in environmental samples. The complete decomposition of halogenated organic compounds enables quantitative recovery of halide ions, which can then be determined by various analytical techniques [20] [28]. This approach has proven particularly valuable for the analysis of persistent organic pollutants and industrial waste streams [28].

The effectiveness of sodium biphenyl in degrading recalcitrant organic compounds has led to its investigation as a potential remediation agent for contaminated soils and groundwater. Laboratory studies demonstrate that sodium biphenyl can achieve greater than 99.995% destruction efficiency for polychlorinated biphenyl congeners at temperatures between 773-973 K [29]. These results suggest potential applications in thermal treatment technologies for environmental cleanup [29].

Byproduct Characterization and Environmental Fate

Comprehensive characterization of degradation byproducts has revealed the formation of diverse organic compounds depending on the specific degradation pathway and conditions employed. Gas chromatography-mass spectrometry analysis of thermal degradation products has identified numerous aromatic compounds, including phenol, fluorene, fluorenone, and various polycyclic aromatic hydrocarbons [9]. The relative abundance of these products varies with temperature, with higher temperatures favoring the formation of larger condensed aromatic systems [9].

In microbial degradation systems, metabolite profiling has revealed the formation of hydroxylated biphenyl derivatives, carboxylic acids, and various ring-cleavage products [21] [22]. These intermediates are generally more water-soluble than the parent biphenyl compound, facilitating their further metabolism and ultimate mineralization [21]. The metabolic pathway has been shown to interconnect with benzoic acid degradation pathways, providing multiple routes for complete breakdown of the aromatic framework [23].

Physical Description

17.7% Solution in bis(2-ethoxyethyl) ether: Cloudy liquid; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

1

Exact Mass

178.07584463 g/mol

Monoisotopic Mass

178.07584463 g/mol

Heavy Atom Count

13

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Other CAS

5137-46-2

Dates

Last modified: 04-14-2024

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